molecular formula C17H10N2O5 B1665072 AGL-2263

AGL-2263

Cat. No.: B1665072
M. Wt: 322.27 g/mol
InChI Key: IUGRBTCJEYEDIY-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGL-2263 is a cell-permeable benzoxazolone-containing bioisostere of tyrphostin AG 538. It acts as a potent, substrate-competitive, but not ATP-competitive, inhibitor of insulin receptor and insulin-like growth factor-1 receptor . This compound is primarily used in scientific research to study the insulin signaling pathway and its implications in various biological processes.

Mechanism of Action

Target of Action

AGL-2263 primarily targets the Insulin Receptor (IR) and the Insulin-like Growth Factor (IGF) receptor . These receptors play crucial roles in regulating cellular growth, metabolism, and survival.

Mode of Action

This compound acts as a substrate-competitive inhibitor of the IR and IGF-IR .

Biochemical Pathways

Upon inhibition of IR and IGF-IR by this compound, the downstream signaling pathways are affected. Specifically, it has been shown to prevent IGF-1-induced cellular IGF-IR autophosphorylation . This inhibition disrupts the activation of key signaling molecules such as AKT and ERK1/2 , which are involved in cell survival and proliferation.

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of IR and IGF-IR by this compound leads to a decrease in the phosphorylation of downstream signaling molecules like AKT and ERK1/2 . This can result in reduced cell proliferation and survival, as these pathways are critical for these processes. In fact, this compound has been shown to effectively block the formation of colonies in soft agar by breast and prostate cancer cells .

Preparation Methods

The synthesis of AGL-2263 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

AGL-2263 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and specific temperature and pH controls. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AGL-2263 has a wide range of scientific research applications:

    Chemistry: It is used to study the chemical properties and reactivity of benzoxazolone derivatives.

    Biology: this compound is employed in research to understand the insulin signaling pathway and its role in cellular processes.

    Medicine: The compound is used to investigate potential therapeutic targets for diseases related to insulin signaling, such as diabetes and cancer.

    Industry: This compound may be used in the development of new pharmaceuticals and diagnostic tools.

Comparison with Similar Compounds

AGL-2263 is unique in its ability to inhibit both the insulin receptor and insulin-like growth factor-1 receptor without competing with ATP. Similar compounds include:

Properties

IUPAC Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O5/c18-8-11(16(22)10-2-3-13(20)14(21)7-10)5-9-1-4-15-12(6-9)19-17(23)24-15/h1-7,20-21H,(H,19,23)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGRBTCJEYEDIY-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.